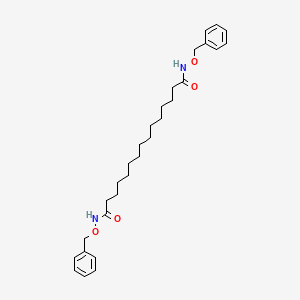![molecular formula C26H18N2O4 B12556982 Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- CAS No. 142891-04-1](/img/structure/B12556982.png)
Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- is a nitrogen-containing heterocyclic compound. It is characterized by the presence of a quinoxaline core substituted with two 2-(1,3-benzodioxol-5-yl)ethenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including conventional heating and microwave-assisted methods. The use of green chemistry principles, such as employing phosphate-based heterogeneous catalysts, has also been explored to enhance the efficiency and sustainability of the synthesis .
Industrial Production Methods
Industrial production of quinoxaline derivatives often involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production process while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxaline-2,3-dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival. Additionally, its neuroprotective effects are linked to its capacity to modulate neurotransmitter receptors and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinazoline
- Phthalazine
- Cinnoline
Uniqueness
Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- stands out due to its unique substitution pattern, which imparts distinct pharmacological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer activities, making it a valuable candidate for drug development .
Eigenschaften
CAS-Nummer |
142891-04-1 |
|---|---|
Molekularformel |
C26H18N2O4 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline |
InChI |
InChI=1S/C26H18N2O4/c1-2-4-20-19(3-1)27-21(9-5-17-7-11-23-25(13-17)31-15-29-23)22(28-20)10-6-18-8-12-24-26(14-18)32-16-30-24/h1-14H,15-16H2 |
InChI-Schlüssel |
XKMWKAGCTDZLLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3C=CC5=CC6=C(C=C5)OCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(2,2-difluoro-1-methylethenyl)thio]-](/img/structure/B12556901.png)
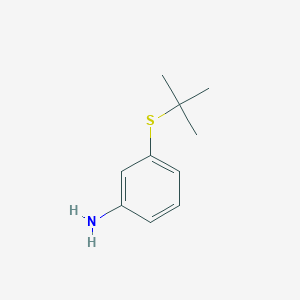
![5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B12556941.png)
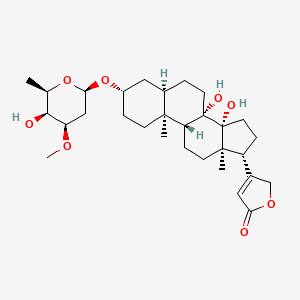
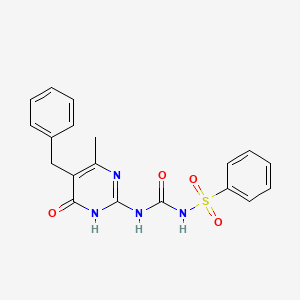
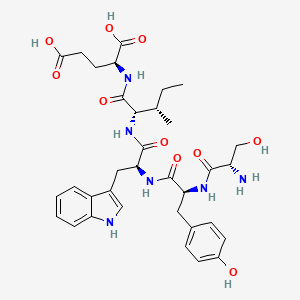
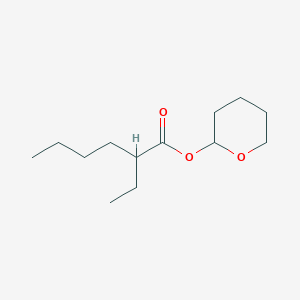

![1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene](/img/structure/B12556979.png)




